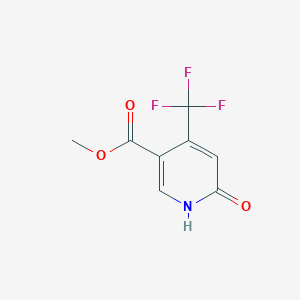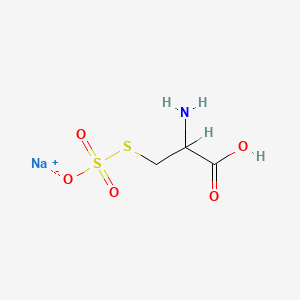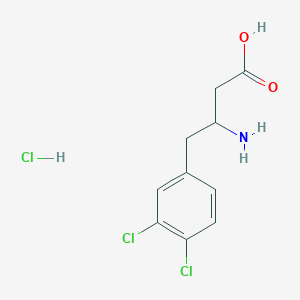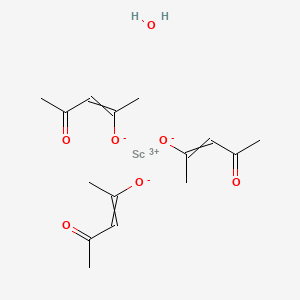
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinate backbone. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6F3NO3 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-3-12-6(13)2-5(4)8(9,10)11/h2-3H,1H3,(H,12,13) |
Clé InChI |
FRHSFVSYHWOCNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC(=O)C=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)


![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)

![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)

![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediaMino-N,N'-bis(3,3'-di-t-butylsalicylidene) cobalt(III)triflate]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B12503686.png)
![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
